UDP-3-O-acyl-GlcNAc (Tris)

Lipid A biosynthesis LpxA acyltransferase substrate specificity

UDP-3-O-acyl-GlcNAc (Tris) (CAS 112710-84-6, molecular formula C₃₅H₆₄N₄O₂₂P₂, MW 954.84) is the tris(hydroxymethyl)aminomethane salt of UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine, the physiological substrate of the zinc-dependent metalloenzyme LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase, EC 3.5.1.108). This compound occupies a pivotal position in the Raetz pathway of lipid A biosynthesis: it is the product of the LpxA-catalyzed acyl transfer from R-3-hydroxymyristoyl-ACP to UDP-GlcNAc, and the substrate for the LpxC-catalyzed deacetylation that constitutes the first committed step of the pathway in virtually all Gram-negative bacteria.

Molecular Formula C35H64N4O22P2
Molecular Weight 954.8 g/mol
Cat. No. B12379268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-3-O-acyl-GlcNAc (Tris)
Molecular FormulaC35H64N4O22P2
Molecular Weight954.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O
InChIInChI=1S/C31H53N3O19P2.C4H11NO3/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;5-4(1-6,2-7)3-8/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);6-8H,1-3,5H2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;/m1./s1
InChIKeyFPGDONAZDJAUGH-WGNXMJDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-3-O-acyl-GlcNAc (Tris): A Defined-Salt Substrate for Lipid A Biosynthesis Enzyme Characterization and Inhibitor Screening


UDP-3-O-acyl-GlcNAc (Tris) (CAS 112710-84-6, molecular formula C₃₅H₆₄N₄O₂₂P₂, MW 954.84) is the tris(hydroxymethyl)aminomethane salt of UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine, the physiological substrate of the zinc-dependent metalloenzyme LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase, EC 3.5.1.108) [1]. This compound occupies a pivotal position in the Raetz pathway of lipid A biosynthesis: it is the product of the LpxA-catalyzed acyl transfer from R-3-hydroxymyristoyl-ACP to UDP-GlcNAc, and the substrate for the LpxC-catalyzed deacetylation that constitutes the first committed step of the pathway in virtually all Gram-negative bacteria [2]. The Tris salt form provides a defined counterion stoichiometry (1:1 Tris:substrate) that facilitates precise gravimetric and molar calculations for quantitative enzymology, distinguishing it from the free acid (CAS 108636-29-9, MW 833.71) and alternative salt forms such as diammonium (MW 867.77) or disodium (MW 877.7) .

Why UDP-3-O-acyl-GlcNAc Salt Form and Acyl Chain Identity Cannot Be Interchanged Without Risking Assay Invalidation


The biochemical behaviour of UDP-3-O-acyl-GlcNAc is governed by two orthogonal specificity filters that render generic substitution unreliable. First, the LpxA acyltransferase that produces this intermediate enforces a stringent hydrocarbon ruler: Escherichia coli LpxA discriminates approximately 1000-fold in favour of the C14 R-3-hydroxymyristoyl chain over the C10 R-3-hydroxydecanoyl chain, meaning that shorter-chain analogues are essentially non-substrates for the cognate E. coli biosynthetic machinery [1]. Second, the LpxC deacetylase that consumes this intermediate exhibits a catalytic efficiency (kcat/KM) for the physiological C14-acylated substrate that is 5 × 10⁶-fold higher than for the unacylated analogue UDP-GlcNAc, demonstrating that the ester-linked acyl chain is not an accessory modification but a determinant of substrate recognition and turnover [2]. Beyond the acyl chain, the counterion identity matters: the Tris salt (MW 954.84) differs from the free acid (MW 833.71), diammonium (MW 867.77), and disodium (MW 877.7) forms in molecular weight, hydrogen-bonding capacity, and compatibility with Tris-buffered assay systems commonly used in LpxC/LpxA enzymology . Substituting an alternative salt form without adjusting molar calculations introduces systematic gravimetric error, and using an unacylated or chain-truncated analogue yields catalytic rates that may fall below assay detection limits [2].

Quantitative Differentiation Evidence for UDP-3-O-acyl-GlcNAc (Tris) Relative to Closest Analogs and Alternatives


E. coli LpxA Discriminates the C14 Acyl Chain of UDP-3-O-acyl-GlcNAc Over the C10 Chain by ~1000-Fold

The identity of the 3-O-acyl chain on UDP-3-O-acyl-GlcNAc is not cosmetic; it is enforced by a precise hydrocarbon ruler in LpxA. In direct competition experiments using E. coli LpxA, R-3-hydroxymyristoyl-ACP (C14) was preferred over R-3-hydroxydecanoyl-ACP (C10) by a factor of approximately 1000 [1]. This selectivity is species-specific: Pseudomonas aeruginosa LpxA exhibits the opposite preference, favouring C10 over C14 [1]. Consequently, a UDP-3-O-acyl-GlcNAc analogue bearing a C10 chain—even if chemically available—does not functionally substitute for the C14 physiological substrate in E. coli-derived assay systems. This selectivity is hard-wired into the enzyme active site architecture and has been validated both in vitro and in vivo through reciprocal mutagenesis of the hydrocarbon ruler residue (E. coli G173M and P. aeruginosa M169G) [1].

Lipid A biosynthesis LpxA acyltransferase substrate specificity hydrocarbon ruler

LpxC Catalytic Efficiency for UDP-3-O-acyl-GlcNAc Exceeds That for UDP-GlcNAc by a Factor of 5 × 10⁶

The ester-linked R-3-hydroxymyristoyl chain at the glucosamine 3-OH position is a dominant determinant of substrate recognition by LpxC. Steady-state kinetic analysis of purified E. coli LpxC revealed that the physiological substrate UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc exhibits a kcat/KM value 5 × 10⁶-fold higher than that of the unacylated analogue UDP-GlcNAc [1]. This vast catalytic discrimination demonstrates that the acyl chain does not merely provide hydrophobicity but engages in specific molecular recognition within the LpxC active-site hydrophobic tunnel. The unacylated compound UDP-GlcNAc, while commercially available and structurally simpler, is effectively inert as an LpxC substrate and cannot serve as a surrogate for inhibitor screening or kinetic characterization [1]. This finding was corroborated by metal-dependence studies showing that the Zn²⁺-bound form of LpxC is required for full activity on the physiological substrate [1].

LpxC deacetylase kcat/KM substrate recognition zinc metalloenzyme

LpxC Steady-State Kinetic Parameters (KM = 4.8 μM, kcat = 1.7 s⁻¹) Provide a Cross-Species Benchmark for Substrate Quality Control

The steady-state kinetic parameters of LpxC for UDP-3-O-acyl-GlcNAc have been rigorously determined across multiple bacterial orthologues. For Rhizobium leguminosarum LpxC, the KM was measured as 4.8 μM and kcat as 1.7 s⁻¹, values reported to be similar to those for E. coli LpxC [1]. These parameters serve a dual purpose: they define the substrate concentration range (≥5–10 × KM, i.e., ~25–50 μM) required for saturated steady-state assays, and they provide a quantitative benchmark for verifying substrate lot activity. A substrate preparation that yields a KM significantly deviating from this range (e.g., >10 μM) or a depressed kcat may indicate degradation, counterion interference, or acyl chain hydrolysis. The KM value of ~4.8 μM also contextualizes the potency of known LpxC inhibitors: CHIR-090, for example, exhibits a Ki of 4.0 nM (fast phase) and Ki* of 0.5 nM (slow, tight-binding phase) against E. coli LpxC, representing a ~1000-fold margin versus substrate KM [1].

LpxC kinetics KM kcat enzyme characterization inhibitor screening

LpxA-Catalyzed Formation of UDP-3-O-acyl-GlcNAc Has an Equilibrium Constant of ~0.01, Rendering Substrate Purity and Stability Critical for Reproducible Downstream Assays

The reaction catalyzed by LpxA (UDP-GlcNAc + R-3-hydroxymyristoyl-ACP ⇌ UDP-3-O-acyl-GlcNAc + ACP) is thermodynamically unfavourable, with an equilibrium constant (Keq) of approximately 0.01, strongly favouring the reactant side [1][2]. This thermodynamic property has two critical implications for users of UDP-3-O-acyl-GlcNAc (Tris). First, because the compound is a transient, thermodynamically disfavoured intermediate in vivo, its chemical stability in solution is inherently limited; the ester-linked acyl chain is susceptible to hydrolysis, particularly at non-optimal pH or temperature. Second, any degradation of the substrate during storage or assay preparation directly compromises the accuracy of kinetic measurements—partially hydrolysed substrate generates UDP-GlcNAc, which, as established above, has 5 × 10⁶-fold lower catalytic efficiency with LpxC [3]. The Tris salt formulation, with its defined storage specification of powder at -20°C (3-year stability) and stock solutions at -80°C (6-month stability), directly addresses this intrinsic chemical liability .

LpxA thermodynamics equilibrium constant committed step substrate stability

Tris Salt Provides Defined Stoichiometry (MW 954.84) and Eliminates Counterion Interference in Tris-Buffered LpxC/LpxA Assay Systems

The Tris salt of UDP-3-O-acyl-GlcNAc (CAS 112710-84-6) has a precisely defined molecular weight of 954.84 g/mol, corresponding to a 1:1 stoichiometric adduct of the substrate dianion (C₃₁H₅₁N₃O₁₉P₂²⁻, formula weight 831.7) with two Tris cations (2 × C₄H₁₂NO₃⁺) . This contrasts with the free acid form (CAS 108636-29-9, MW 833.71), the diammonium salt (MW 867.77), and the disodium salt (MW 877.7), each of which requires a different gravimetric conversion factor for preparing solutions of defined molarity . In practice, a 10 mM stock solution prepared by weight requires 9.55 mg/mL of the Tris salt versus 8.34 mg/mL of the free acid—a 14.5% difference that, if uncorrected, propagates directly into KM, kcat, and IC₅₀ determinations. Furthermore, LpxC is a zinc-dependent metalloenzyme whose activity is modulated by exogenous metal ions; the Tris cation does not chelate Zn²⁺, whereas sodium and ammonium counterions may compete for metal-binding sites at high concentrations [1]. For laboratories standardizing on Tris-HCl assay buffers (as used in the majority of published LpxC kinetic studies), the Tris salt eliminates the introduction of chemically discordant counterions.

salt form selection Tris buffer compatibility enzymatic assay counterion interference

Tris Salt Long-Term Storage Stability Profile (3 Years at -20°C as Powder) Supports Multi-Year Experimental Reproducibility

The Tris salt of UDP-3-O-acyl-GlcNAc benefits from a validated long-term storage specification: powder stable for 3 years at -20°C and 2 years at 4°C; stock solutions stable for 6 months at -80°C and 1 month at -20°C . This stability profile is particularly consequential given the compound's intrinsic chemical liability—the 3-O-ester linkage is susceptible to spontaneous hydrolysis, and the thermodynamically unfavourable equilibrium of its biosynthetic formation (Keq ≈ 0.01) underscores the propensity for degradation [1]. The Tris salt formulation has been adopted as the standard commercial form by multiple independent suppliers (MedChemExpress, Abmole, InvivoChem, TargetMol, AKSci), reflecting a de facto consensus that this salt form provides an acceptable compromise between solubility, stability, and handling characteristics for the research market . While direct comparative accelerated stability data between salt forms is not publicly available from peer-reviewed sources, the multi-vendor convergence on the Tris salt as the primary catalogue offering represents a market-validated procurement signal.

compound storage stability powder formulation experimental reproducibility

High-Impact Application Scenarios for UDP-3-O-acyl-GlcNAc (Tris) in Antibacterial Drug Discovery and Lipid A Biochemistry


LpxC Inhibitor High-Throughput Screening (HTS) and Mechanism-of-Action Studies

UDP-3-O-acyl-GlcNAc (Tris) is the authentic physiological substrate for LpxC, the enzyme that catalyses the first committed step of lipid A biosynthesis and a high-priority antibacterial target in Gram-negative pathogens including E. coli, P. aeruginosa, K. pneumoniae, and A. baumannii [1]. For HTS campaigns, the substrate is used at concentrations of 25–50 μM (≥5–10 × KM of ~4.8 μM) to ensure saturated steady-state conditions, enabling accurate determination of inhibitor IC₅₀ and Ki values [2]. The Tris salt form is specifically recommended because (i) its defined MW of 954.84 permits precise gravimetric preparation of substrate stocks, (ii) its Tris counterion is chemically compatible with Tris-HCl buffered assay systems standard in LpxC enzymology, and (iii) the validated powder storage stability (3 years at -20°C) supports multi-year screening programmes without lot-change revalidation . Fluorescence-based assays using OPA (o-phthaldialdehyde) reagent for detection of the deacetylation product amine have been validated with this substrate at concentrations down to low-nM inhibitor levels, exemplified by CHIR-090 (Ki = 4.0 nM, Ki* = 0.5 nM for E. coli LpxC) [2].

LpxA Enzymatic Characterization and Acyl Chain Selectivity Profiling

UDP-3-O-acyl-GlcNAc (Tris) serves as both the authentic product standard for LpxA forward-reaction assays and a substrate for coupled LpxA-LpxC enzymatic systems. The ~1000-fold selectivity of E. coli LpxA for the C14 R-3-hydroxymyristoyl chain over the C10 chain means that this compound is the only chemically appropriate product standard for quantifying E. coli LpxA activity [1]. In reverse-direction LpxA assays (monitoring acyl transfer from UDP-3-O-acyl-GlcNAc back to ACP), the Tris salt's defined stoichiometry eliminates uncertainty in the acceptor substrate concentration. The thermodynamically unfavourable equilibrium (Keq ≈ 0.01) of the LpxA reaction further necessitates a highly pure, stable substrate preparation to avoid confounding effects from contaminating UDP-GlcNAc [3]. Researchers characterizing LpxA orthologues from non-E. coli species (e.g., P. aeruginosa, which prefers C10) can use the E. coli C14 compound as a negative-control substrate to validate species-specific hydrocarbon ruler phenotypes [1].

In Vitro Reconstitution of the Complete Raetz Pathway for Lipid A Biosynthesis

The Raetz pathway comprises nine sequential enzymatic reactions converting UDP-GlcNAc to Kdo₂-lipid A [3]. UDP-3-O-acyl-GlcNAc is the product of step 1 (LpxA) and the substrate for step 2 (LpxC), making it an essential intermediate for partial or complete pathway reconstitution experiments. In such multi-enzyme systems, the chemical integrity of each intermediate is paramount: hydrolysis of the 3-O-ester linkage in UDP-3-O-acyl-GlcNAc generates UDP-GlcNAc, which cannot re-enter the pathway productively because LpxC's catalytic efficiency for unacylated substrate is 5 × 10⁶-fold lower [4]. The Tris salt's defined long-term storage conditions (-80°C for stock solutions, 6 months) enable researchers to prepare and aliquot substrate batches for repeated pathway reconstitution experiments without the confounding variable of intermediate degradation. This application is directly relevant to academic laboratories studying lipid A enzymology and to industrial groups developing pathway-targeted antibacterial agents [3].

Structural Biology of Lipid A Enzymes — Co-crystallization and Ligand-Soaking Studies

UDP-3-O-acyl-GlcNAc has been successfully employed as a ligand for co-crystallization and soaking experiments with both LpxA and LpxC, yielding high-resolution structures that reveal the molecular basis of acyl chain recognition and UDP binding [3]. Crystal structures of LpxA bound to UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine have elucidated the two-mode UDP binding mechanism and the hydrocarbon ruler architecture that governs chain-length selectivity [1]. Similarly, structures of LpxC in complex with the substrate-analogue inhibitor TU-514 (Ki = 3.9 μM for E. coli LpxC) have defined the active-site geometry against which substrate binding is modelled [5]. For structural biology applications, the Tris salt's room-temperature shipping stability is a practical advantage, reducing the risk of cold-chain excursions during transit that could compromise ligand integrity for crystallization trials.

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